1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate
CAS No.: 1894176-80-7
Cat. No.: VC11600413
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1894176-80-7 |
|---|---|
| Molecular Formula | C18H20N2O6 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3 |
| Standard InChI Key | MHUZLKBWHOQGIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1- and 2-positions with tert-butyl carbamate and isoindole-1,3-dione groups, respectively. The isoindole-1,3-dione moiety introduces a rigid, planar structure that enhances intermolecular interactions, while the tert-butyl group provides steric bulk, influencing solubility and reactivity .
Structural Identifiers
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SMILES:
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InChIKey:
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CAS Registry: 1894176-80-7
Synthesis and Availability
Synthetic Pathways
The synthesis typically involves multi-step protection-deprotection strategies. A representative route, adapted from methods in EP3386982A1 , proceeds as follows:
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Boc Protection: Methyl (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylate reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0°C to form the tert-butyl carbamate-protected intermediate .
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Activation and Coupling: The hydroxyl group is activated using methanesulfonyl chloride, followed by nucleophilic displacement with isoindole-1,3-dione under basic conditions .
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Purification: Column chromatography yields the final product with >95% purity.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 360.4 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in DCM, DMF; insoluble in water | |
| Stability | Stable at -20°C under inert gas |
The tert-butyl group enhances lipid solubility, making the compound suitable for organic-phase reactions . The isoindole-1,3-dione moiety contributes to UV absorption at 254 nm, facilitating HPLC analysis.
Research Applications
Pharmaceutical Intermediate
The compound’s dual carbamate groups make it a key precursor in synthesizing β-lactamase inhibitors, which combat antibiotic resistance . For example, derivatives of this molecule have shown inhibitory activity against class A and C β-lactamases in Escherichia coli and Klebsiella pneumoniae .
Protease Inhibition
In kinase inhibitor development, the pyrrolidine core serves as a scaffold for targeting ATP-binding pockets. Modifications at the isoindole-1,3-dione position have yielded compounds with submicromolar IC50 values against Bruton’s tyrosine kinase (BTK).
Material Science
The rigid isoindole moiety has been exploited in designing liquid crystals and organic semiconductors, where planar aromatic systems enhance charge transport .
Future Perspectives
Drug Discovery
The compound’s modular structure allows for diversification at the pyrrolidine nitrogen and isoindole carbonyl groups. Future work could explore its utility in covalent inhibitor design, leveraging the electrophilic character of the dione moiety.
Green Chemistry
Efforts to streamline synthesis—such as microwave-assisted coupling or enzymatic catalysis—could reduce reliance on hazardous solvents like dichloromethane .
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